[2-(3-Cyanophenyl)ethenyl](hydroxy)boranyl
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Overview
Description
2-(3-Cyanophenyl)ethenylboranyl is a boron-containing organic compound with the molecular formula C9H8BNO
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Cyanophenyl)ethenylboranyl typically involves the reaction of 3-cyanophenylboronic acid with an appropriate ethenylating agent under controlled conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a palladium catalyst to facilitate the coupling reaction. The reaction mixture is heated to a specific temperature, often around 80-100°C, and stirred for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of 2-(3-Cyanophenyl)ethenylboranyl can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(3-Cyanophenyl)ethenylboranyl undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acid derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The ethenyl group can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Substitution reactions often require the presence of a strong base, such as sodium hydride, and an appropriate electrophile.
Major Products Formed
Oxidation: Boronic acid derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted ethenyl derivatives.
Scientific Research Applications
Chemistry
In organic chemistry, 2-(3-Cyanophenyl)ethenylboranyl is used as a building block for the synthesis of more complex molecules. Its boron-containing structure makes it a valuable intermediate in Suzuki-Miyaura cross-coupling reactions, which are widely used in the formation of carbon-carbon bonds.
Biology
The compound has potential applications in the development of boron-containing drugs. Boron is known to enhance the bioavailability and efficacy of certain pharmaceutical agents, making 2-(3-Cyanophenyl)ethenylboranyl a promising candidate for drug development.
Medicine
In medicinal chemistry, the compound is being explored for its potential use in boron neutron capture therapy (BNCT), a targeted cancer treatment that relies on the accumulation of boron-containing compounds in tumor cells.
Industry
In the materials science industry, 2-(3-Cyanophenyl)ethenylboranyl is used in the production of advanced materials, such as boron-doped polymers and ceramics, which exhibit enhanced mechanical and thermal properties.
Mechanism of Action
The mechanism of action of 2-(3-Cyanophenyl)ethenylboranyl involves its interaction with specific molecular targets, such as enzymes and receptors. The boron atom in the compound can form stable complexes with biomolecules, leading to the inhibition or activation of certain biological pathways. In BNCT, the compound accumulates in tumor cells and, upon neutron irradiation, undergoes nuclear reactions that produce high-energy particles, selectively destroying cancer cells while sparing healthy tissue.
Comparison with Similar Compounds
Similar Compounds
Phenylboronic acid: A simpler boronic acid derivative used in organic synthesis.
3-Cyanophenylboronic acid: A precursor to 2-(3-Cyanophenyl)ethenylboranyl.
Vinylboronic acid: Another boron-containing compound used in cross-coupling reactions.
Uniqueness
2-(3-Cyanophenyl)ethenylboranyl is unique due to its combination of a nitrile group and an ethenyl group attached to a boron atom This structure provides a versatile platform for further functionalization and enhances its reactivity in various chemical reactions
Properties
CAS No. |
718642-33-2 |
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Molecular Formula |
C9H7BNO |
Molecular Weight |
155.97 g/mol |
InChI |
InChI=1S/C9H7BNO/c11-7-9-3-1-2-8(6-9)4-5-10-12/h1-6,12H |
InChI Key |
ISIPVOPHMSYSTJ-UHFFFAOYSA-N |
Canonical SMILES |
[B](C=CC1=CC(=CC=C1)C#N)O |
Origin of Product |
United States |
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